molecular formula C20H20N2OS B286389 2-oxo-2-phenylethyl N,1,2-trimethyl-1H-indole-3-carbimidothioate

2-oxo-2-phenylethyl N,1,2-trimethyl-1H-indole-3-carbimidothioate

Cat. No. B286389
M. Wt: 336.5 g/mol
InChI Key: LJLLICZTGQVAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl N,1,2-trimethyl-1H-indole-3-carbimidothioate, commonly known as 'SKF 525A', is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the body. In

Mechanism of Action

The mechanism of action of SKF 525A involves the binding of the compound to the heme moiety of cytochrome P450 enzymes, which inhibits their activity. This binding occurs through the formation of a covalent bond between the imidothiocarbamate group of SKF 525A and the heme iron of the enzyme. This leads to the displacement of the water molecule that is required for the oxygenation of substrates by the enzyme, resulting in inhibition of its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of SKF 525A are primarily related to its inhibition of cytochrome P450 enzymes. This inhibition can lead to changes in the metabolism and toxicity of drugs, as well as alterations in the metabolism of environmental pollutants and carcinogens. Additionally, SKF 525A has been shown to induce the expression of antioxidant enzymes, such as glutathione peroxidase and catalase, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using SKF 525A in lab experiments include its high potency and selectivity for cytochrome P450 enzymes, as well as its ability to inhibit a wide range of enzymes. Additionally, SKF 525A is relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use, including the potential for off-target effects and the need for careful control of experimental conditions to ensure accurate results.

Future Directions

There are several future directions for research involving SKF 525A. One area of interest is the development of more selective inhibitors of specific cytochrome P450 enzymes, which could be used to study their individual roles in drug metabolism and toxicity. Additionally, there is a need for further investigation into the potential off-target effects of SKF 525A and other cytochrome P450 inhibitors. Finally, there is a growing interest in the use of cytochrome P450 inhibitors as therapeutic agents for the treatment of various diseases, including cancer and viral infections.

Synthesis Methods

The synthesis of SKF 525A involves the reaction of N,1,2-trimethyl-1H-indole-3-carbimidothioate with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of SKF 525A as a white crystalline solid.

Scientific Research Applications

SKF 525A has been used extensively in scientific research as a tool to study the role of cytochrome P450 enzymes in drug metabolism and toxicity. It has been shown to inhibit a wide range of cytochrome P450 enzymes, including CYP1A1, CYP1A2, CYP2B1, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. This inhibition can lead to changes in the pharmacokinetics and pharmacodynamics of drugs, as well as alterations in the toxicity of environmental pollutants and carcinogens.

properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

phenacyl N,1,2-trimethylindole-3-carboximidothioate

InChI

InChI=1S/C20H20N2OS/c1-14-19(16-11-7-8-12-17(16)22(14)3)20(21-2)24-13-18(23)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3

InChI Key

LJLLICZTGQVAMQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1C)C(=NC)SCC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=NC)SCC(=O)C3=CC=CC=C3

Origin of Product

United States

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